molecular formula C14H13ClN2O4S B6394952 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% CAS No. 1261952-24-2

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%

Cat. No. B6394952
CAS RN: 1261952-24-2
M. Wt: 340.8 g/mol
InChI Key: PWKDTDFAGGUJKS-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, or 2C5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a molecular weight of 324.6 g/mol. It has a melting point of 164-167 °C and a boiling point of 461.2 °C. 2C5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid is a highly versatile compound, with a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of 2C5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid is not fully understood. However, it is believed that its mechanism of action is similar to that of other nicotinic acid derivatives. Specifically, it is believed that it acts as an agonist at nicotinic acid receptors, which are found in the brain, heart, and other tissues. This agonism results in the activation of various intracellular signaling pathways, which can lead to the activation of various cellular processes, such as the release of neurotransmitters, the activation of enzymes, and the modulation of gene expression.
Biochemical and Physiological Effects
2C5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, reduce inflammation, and reduce cholesterol levels. In addition, it has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory effects. Furthermore, it has been shown to have neuroprotective effects, and to reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

2C5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it attractive for use in research. In addition, it is relatively easy to synthesize, and it is stable in aqueous solutions. However, there are some limitations to its use. For example, it is not very soluble in organic solvents, and it can be unstable when exposed to light.

Future Directions

There are a number of potential future directions for research involving 2C5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to explore its potential therapeutic applications, such as its potential use in the treatment of various diseases and disorders. In addition, further research could be conducted to explore its potential use in drug delivery systems, as well as its potential use in the development of new drugs. Finally, further research could be conducted to explore its potential use in the development of new diagnostic tools and biomarkers.

Synthesis Methods

2C5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid can be synthesized by a variety of methods. The most common method involves the reaction of 2-chloro-5-nitrobenzoic acid and 4-N,N-dimethylsulfamoylphenylacetic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 120-140 °C, and the product is then purified by recrystallization.

Scientific Research Applications

2C5-(4-N,N-dimethylsulfamoylphenyl)nicotinic acid has been used in a variety of scientific research applications. It has been used in studies of the metabolism and pharmacodynamics of drugs, as well as in studies of the mechanism of action of various drugs. In addition, it has been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the interactions between drugs and their targets. It has also been used in studies of the pharmacokinetics of drugs, as well as in studies of the toxicity of drugs.

properties

IUPAC Name

2-chloro-5-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)11-5-3-9(4-6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKDTDFAGGUJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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